molecular formula C23H23BrN2O4 B2650156 N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic) CAS No. 1998128-30-5

N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)

Cat. No. B2650156
M. Wt: 471.351
InChI Key: VSQOSMJCKUJBRK-NMLBUPMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic) is a complex organic compound with a unique structure. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves intricate steps, including bromination, cyclization, and amide formation. Researchers have employed various synthetic routes to access both enantiomers (R and S) and the racemic mixture. Notably, the racemic form is a 1:1 mixture of the R and S enantiomers.



Molecular Structure Analysis

The molecular structure of this compound reveals a fused tetrahydrobenzo[d][1,3]dioxole ring system, substituted with a bromine atom. The dibenzamide moiety contributes to its overall rigidity. Analyzing the stereochemistry and conformational preferences is crucial for understanding its biological activity.



Chemical Reactions Analysis

N,N’-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic) may participate in various chemical reactions, such as hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity under different conditions is essential.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigate the melting behavior of both enantiomers and the racemic mixture.

    • Solubility : Assess its solubility in various solvents.

    • Crystalline Form : Explore polymorphism, if any.



  • Chemical Properties :

    • Acid-Base Behavior : Determine its pKa values.

    • Stability : Investigate its stability under different conditions (e.g., pH, temperature, light).




Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Assess its environmental persistence and potential ecological risks.


Future Directions


  • Biological Activity : Investigate its pharmacological effects, including potential anticancer, antimicrobial, or anti-inflammatory properties.

  • Chirality : Explore the individual enantiomers’ biological activities.

  • Structure-Activity Relationship (SAR) : Correlate structural features with biological effects.

  • Drug Development : Consider its potential as a lead compound for drug development.


properties

IUPAC Name

N-[(3aR,4S,7S,7aS)-7-benzamido-6-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4/c1-23(2)29-19-17(25-21(27)14-9-5-3-6-10-14)13-16(24)18(20(19)30-23)26-22(28)15-11-7-4-8-12-15/h3-13,17-20H,1-2H3,(H,25,27)(H,26,28)/t17-,18+,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQOSMJCKUJBRK-NMLBUPMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C(C2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C=C([C@H]([C@@H]2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.